molecular formula C22H19N3O2S B2561773 N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 899964-54-6

N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2561773
CAS No.: 899964-54-6
M. Wt: 389.47
InChI Key: NOUUKXBHBGDSQH-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structure of this compound makes it a valuable subject of study in various scientific fields.

Mechanism of Action

Target of Action

The primary target of the compound N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide is the quorum sensing pathways in Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Mode of Action

This compound interacts with its targets by inhibiting quorum sensing without being antibiotic . This compound and its derivatives have shown promising quorum-sensing inhibitors activities . Docking studies revealed that these compounds bind to the active site of Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds .

Biochemical Pathways

The compound this compound affects the quorum sensing pathways in bacteria. These pathways are used by bacteria for cell–cell communication, responses to external factors such as nutrient availability, defense mechanisms as well as to coordinate behavior such as biofilm formation and pathogenesis .

Pharmacokinetics

The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 toward pseudomonas aeruginosa .

Result of Action

The result of the action of this compound is the inhibition of quorum sensing in bacteria, which can prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria to develop future resistance . This compound and its derivatives have shown promising quorum-sensing inhibitors activities .

Action Environment

The action of this compound is influenced by the bacterial environment. The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
  • 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
  • N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine

Uniqueness

N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy group at the sixth position in the benzothiazole ring and the pyridin-2-ylmethyl group contribute to its unique properties compared to other benzothiazole derivatives .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-15-6-8-16(9-7-15)21(26)25(14-17-5-3-4-12-23-17)22-24-19-11-10-18(27-2)13-20(19)28-22/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUUKXBHBGDSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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